Cas no 349442-99-5 (3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide)

3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a brominated propanamide derivative featuring a 5-methyl-1,2-oxazol-3-yl substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its reactive bromoalkyl group and heterocyclic oxazole moiety, which serve as versatile intermediates for further functionalization. The presence of the oxazole ring enhances its potential as a building block for bioactive molecules, particularly in the development of agrochemicals or pharmacologically active compounds. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound is typically handled under controlled conditions due to its reactivity, ensuring stability and purity for research applications.
3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide structure
349442-99-5 structure
Product Name:3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide
CAS No:349442-99-5
MF:C7H9BrN2O2
MW:233.062560796738
MDL:MFCD01763613
CID:1466856
PubChem ID:2777064
Update Time:2025-05-20

3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide
    • 3-BROMO-N-(5-METHYLISOXAZOL-3-YL)PROPANAMIDE
    • 349442-99-5
    • SCHEMBL4858124
    • MFCD01763613
    • 3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide
    • MDL: MFCD01763613
    • Inchi: 1S/C7H9BrN2O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2-3H2,1H3,(H,9,10,11)
    • InChI Key: UEIYCKANAJVWSC-UHFFFAOYSA-N
    • SMILES: BrCCC(NC1C=C(C)ON=1)=O

Computed Properties

  • Exact Mass: 231.98474g/mol
  • Monoisotopic Mass: 231.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.1Ų

3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR23850-500mg
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide
349442-99-5
500mg
£124.00 2023-09-01
abcr
AB240095-1 g
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide
349442-99-5
1g
€595.00 2023-06-22
abcr
AB240095-1g
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide; .
349442-99-5
1g
€595.00 2025-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1586916-500mg
3-Bromo-N-(5-methylisoxazol-3-yl)propanamide
349442-99-5 98%
500mg
¥1287.00 2024-05-17

3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:349442-99-5)3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide
Order Number:A1158740
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:48
Price ($):353.0
Email:sales@amadischem.com

Additional information on 3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide

Compound CAS No 349442-99-5: 3-Bromo-N-(5-Methyl-1,2-Oxazol-3-Yl)Propanamide

The compound with CAS No 349442-99-5, known as 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amides, specifically featuring a bromine atom attached to a propionamide backbone. The presence of the 1,2-oxazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, adds unique electronic and structural properties to the molecule. Recent studies have highlighted its potential applications in drug discovery and materials science.

Chemical Structure and Synthesis

The molecular structure of 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide consists of a central propanamide group (-CH₂CH₂CONH-) with a bromine atom at the terminal position. The amide nitrogen is substituted with a 5-methyl-substituted 1,2-oxazole ring. This substitution pattern imparts distinct reactivity and stability to the molecule. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, amidations, and cyclizations. Researchers have optimized these processes to achieve high yields and purity levels, making it feasible for large-scale production.

Pharmacological Properties

Recent advancements in pharmacological research have revealed promising biological activities for 3-bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, this compound has shown moderate activity against certain cancer cell lines, indicating its role as a lead compound in anticancer drug development.

Applications in Drug Discovery

The unique combination of structural features in 3-bromo-N-(5-methyl-1,2-Oxazol - yl)propanamide makes it an attractive candidate for drug design. Its ability to modulate protein-protein interactions (PPIs), a challenging target in medicinal chemistry, has been explored in recent studies. Researchers have employed computational modeling techniques to predict binding affinities and optimize analogs with enhanced bioavailability.

Environmental Impact and Safety

Evaluating the environmental impact of chemical compounds is crucial for sustainable development. Studies on 3-bromo-N-(5-methyl -1 , 2 - oxazol - yl ) propanamide have focused on its biodegradation potential and toxicity profiles. Preliminary data suggest that it undergoes moderate biodegradation under aerobic conditions; however, further research is required to assess its long-term ecological effects.

Future Directions

The exploration of CAS No 349442 -99 -5 continues to expand into uncharted territories. Future research directions include investigating its role in epigenetic regulation and its potential as a radiosensitizer in cancer therapy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.

In conclusion,3 -bromo - N -(5 - methyl -1 , 2 - oxazol - yl ) propanamide (CAS No 349442 -99 -5) stands at the forefront of chemical innovation with its diverse functional groups and promising biological profiles. As research progresses, this compound is poised to make significant contributions across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:349442-99-5)3-bromo-n-(5-methyl-1,2-oxazol-3-yl)propanamide
A1158740
Purity:99%
Quantity:1g
Price ($):353.0
Email